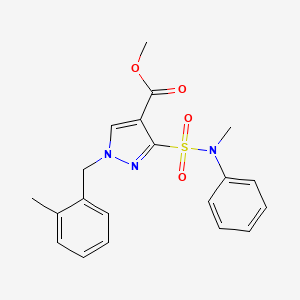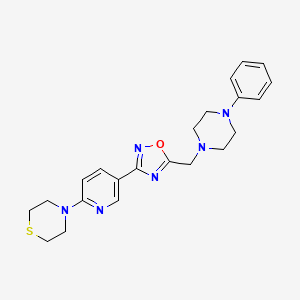
5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H26N6OS and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selective Serotonin Receptor Antagonists
Research on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, analogs to 1,2,4-oxadiazole derivatives, has demonstrated potent and selective antagonism at 5-HT(1B/1D) receptors. These compounds exhibit significant effects in vitro and in vivo, influencing serotonin release and potentially augmenting the effects of selective serotonin reuptake inhibitors (SSRIs), without the decrease in acetylcholine release usually elicited by citalopram administration, indicating their potential in treating disorders related to serotonin dysregulation (Liao et al., 2000).
Tuberculostatic Activity
Derivatives of 1,3,4-oxadiazole, including those related to the mentioned compound, have shown tuberculostatic activity. These compounds, through various chemical transformations, have exhibited minimum inhibiting concentrations (MIC) within specific ranges, suggesting their potential in tuberculosis treatment (Foks et al., 2004).
Antimicrobial and Antifungal Activities
Compounds incorporating the 1,3,4-oxadiazole motif have been synthesized and evaluated for their antimicrobial and antifungal properties. These include derivatives with significant activity against various pathogens, indicating their potential as therapeutic agents in treating infections (Kocabalkanli et al., 2001).
Acetylcholinesterase Inhibition
Arylisoxazole-phenylpiperazine derivatives, similar in structural complexity to the discussed compound, have been investigated for their inhibitory activity against acetylcholinesterase (AChE), with some showing potent inhibition. This suggests their potential application in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Saeedi et al., 2019).
Anticancer Potential
Compounds structurally related to 5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. Specifically, a derivative demonstrated good activity against breast and colorectal cancer cell lines, pointing towards its potential as an anticancer agent (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS/c1-2-4-19(5-3-1)27-10-8-26(9-11-27)17-21-24-22(25-29-21)18-6-7-20(23-16-18)28-12-14-30-15-13-28/h1-7,16H,8-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPYNMAJMMYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)
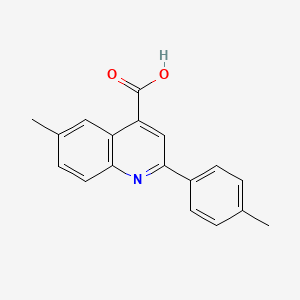
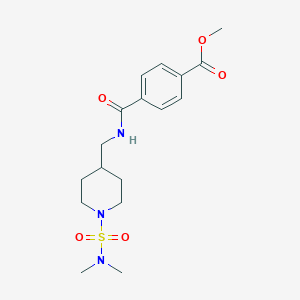
![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)
![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)
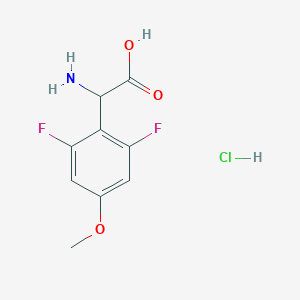
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2732209.png)

![2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2732211.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide](/img/structure/B2732212.png)
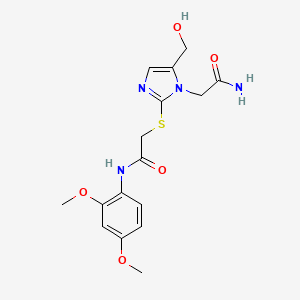
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2732216.png)

